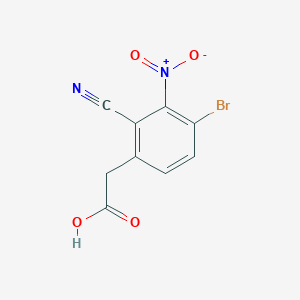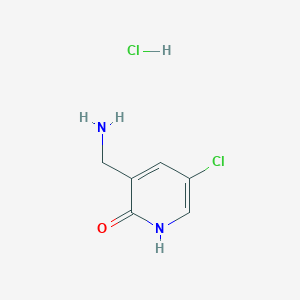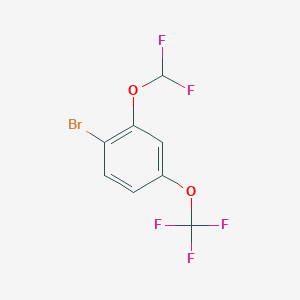
1-溴-2-二氟甲氧基-4-(三氟甲氧基)苯
描述
1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy functional groups on a benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. This involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms.
Electrophilic Aromatic Substitution (EAS): This method involves the reaction of benzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom. Subsequent reactions with difluoromethanol and trifluoromethanol can introduce the difluoromethoxy and trifluoromethoxy groups, respectively.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity.
Continuous Flow Production: Some industrial processes may use continuous flow reactors to produce the compound. This method allows for more efficient production and better control over reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove the halogen atoms from the benzene ring.
Substitution: Substitution reactions are common, where the halogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: These include carboxylic acids and phenols.
Reduction Products: The major products are benzene derivatives with fewer halogen atoms.
Substitution Products: These include various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets and pathways. The presence of halogen atoms and oxygen-containing groups can influence its reactivity and binding affinity to biological targets. The specific mechanism of action would depend on the context in which the compound is used, such as in biological assays or chemical reactions.
相似化合物的比较
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene: Similar in structure but lacks the trifluoromethoxy group.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Similar but has a different arrangement of halogen atoms.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks the difluoromethoxy group.
属性
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O2/c9-5-2-1-4(16-8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAFNOWABPAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


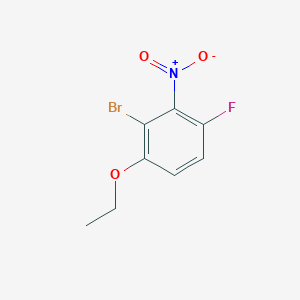
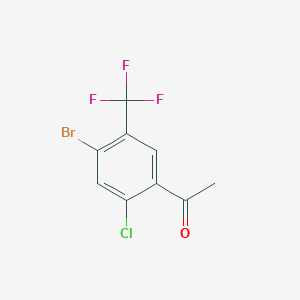
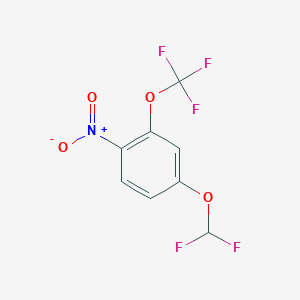
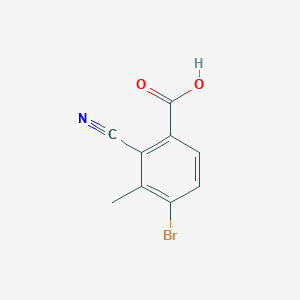
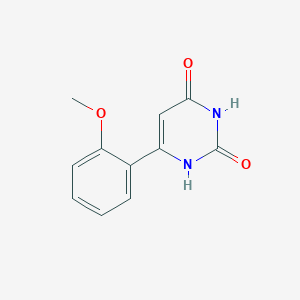
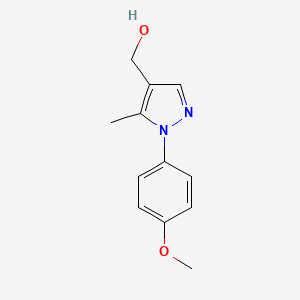
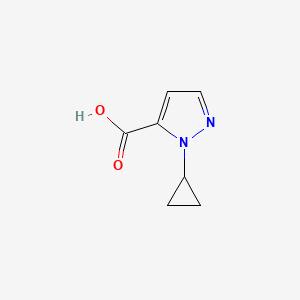
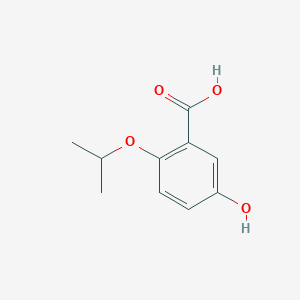
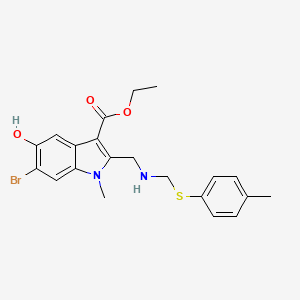
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)
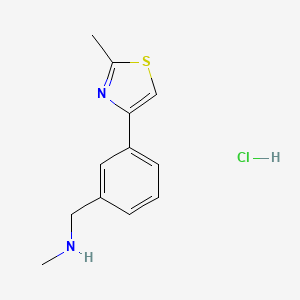
![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)
